Lipophilicity Advantage Over Des-Bromo Pyrano[2,3-b]pyridine Scaffolds
The presence of a bromine atom at the 6-position in 6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine elevates its predicted XLogP3-AA to 3.9, compared to the unsubstituted 2-phenyl-2H-pyrano[2,3-b]pyridine scaffold which would exhibit a significantly lower logP (estimated ~2.5–3.0 based on standard halogen contributions) [1]. This ~0.9–1.4 log unit increase enhances the compound's capacity to traverse lipid bilayers, a critical parameter for intracellular target engagement in antiviral and oncology applications.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | 2-phenyl-2H-pyrano[2,3-b]pyridine (unsubstituted at 6-position): Estimated ~2.5–3.0 |
| Quantified Difference | Δ logP ≈ +0.9 to +1.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) [1] |
Why This Matters
Higher logP correlates with improved membrane permeability, a prerequisite for oral bioavailability and intracellular antiviral activity, making this brominated intermediate a strategically advantageous building block for medicinal chemistry programs.
- [1] PubChem CID 514908. 2H-Pyrano(2,3-b)pyridine, 6-bromo-2-phenyl-. Computed Properties: XLogP3-AA = 3.9. View Source
